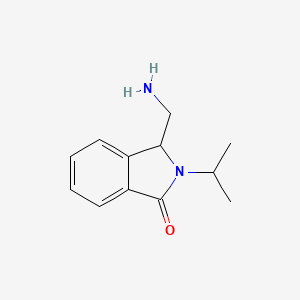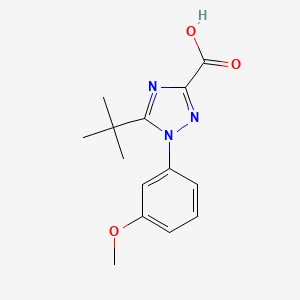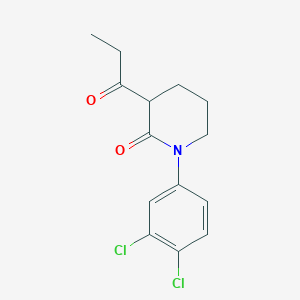
tert-Butyl 5-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 5-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate: is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of the oxan-4-yl group and the tert-butyl ester makes this compound particularly interesting for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazole ring: This can be achieved by the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the oxan-4-yl group: This step may involve the use of oxirane or other cyclic ethers in the presence of a suitable catalyst.
Formylation: The formyl group can be introduced using formylating agents such as formic acid or its derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxan-4-yl group can undergo nucleophilic substitution reactions, where the oxygen atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts for esterification, base catalysts for pyrazole ring formation.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted pyrazole derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of novel compounds: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Drug development: Pyrazole derivatives are often explored for their potential as pharmaceuticals, including anti-inflammatory, anti-cancer, and anti-microbial agents.
Medicine
Therapeutic agents: Potential use in the development of new drugs targeting specific biological pathways.
Industry
Material science: Possible applications in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 5-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The oxan-4-yl group and the pyrazole ring are likely involved in binding interactions with these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 5-formyl-1H-pyrazole-3-carboxylate: Lacks the oxan-4-yl group.
tert-Butyl 5-formyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylate: Different position of the carboxylate group.
tert-Butyl 5-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxamide: Amide instead of ester.
Uniqueness
The presence of the oxan-4-yl group in tert-Butyl 5-formyl-1-(oxan-4-yl)-1H-pyrazole-3-carboxylate makes it unique compared to other pyrazole derivatives. This group can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique properties and applications.
Propriétés
Formule moléculaire |
C14H20N2O4 |
|---|---|
Poids moléculaire |
280.32 g/mol |
Nom IUPAC |
tert-butyl 5-formyl-1-(oxan-4-yl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C14H20N2O4/c1-14(2,3)20-13(18)12-8-11(9-17)16(15-12)10-4-6-19-7-5-10/h8-10H,4-7H2,1-3H3 |
Clé InChI |
ODJGRKPKLWUPTC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1=NN(C(=C1)C=O)C2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(5-Aminopentyl)oxy]-2-fluorobenzene](/img/structure/B13219031.png)

![(2R,3R)-2-(1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrazol-3-yl)oxolane-3-carboxylic acid](/img/structure/B13219048.png)









![Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine](/img/structure/B13219133.png)
